1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic compound characterized by its unique structure, which includes a bromothiophene moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to produce 5-bromothiophene.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Bromothiophen-2-yl)methylamine: A related compound with a similar bromothiophene structure.
(5-Bromothiophen-2-yl)methylamine: Another similar compound with a propylamine group.
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure
The compound features a pyrazole ring substituted with a bromothiophene moiety and a chloro group, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. For this compound, key areas of interest include:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can act as effective antibacterial agents. The compound's structure suggests potential interactions with bacterial enzymes or receptors, enhancing its efficacy against various pathogens.
- Anticancer Properties : Some pyrazoles have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties.
- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their ability to modulate inflammatory pathways, which could be relevant for treating conditions like arthritis or other inflammatory diseases.
Antibacterial Activity
A study highlighted the potential of pyrazole compounds as antibiotic adjuvants, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii. The research demonstrated that certain derivatives exhibited significant antibacterial activity on Gram-positive organisms, with growth inhibition zones reaching up to 18 mm in diameter .
Compound | Activity | MIC (µg/mL) | Target Bacteria |
---|---|---|---|
1 | Moderate | 32 | Bacillus subtilis |
2 | Significant | 16 | Streptococcus pyogenes |
3 | Low | >512 | Enterococcus faecalis |
Case Studies
Several case studies have been conducted focusing on the biological activity of pyrazole derivatives:
- Study on Antibiotic Synergy : A series of pyrazole compounds were synthesized and tested for their ability to enhance the efficacy of existing antibiotics against resistant strains. The results indicated that certain modifications increased their potency significantly .
- Cytotoxicity Testing : In another study, various pyrazole derivatives were screened for cytotoxicity against cancer cell lines using MTT assays. Results showed varying degrees of effectiveness, suggesting that structural modifications could lead to improved therapeutic agents .
The proposed mechanism of action for this compound involves binding to specific molecular targets within bacterial cells or cancer cells, leading to inhibition of critical biochemical pathways. This interaction could disrupt cellular functions such as DNA replication or protein synthesis.
Properties
Molecular Formula |
C8H7BrClN3S |
---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
UEAFLLGGYSSXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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